molecular formula C13H12N2O2S B5731740 1-[(benzylamino)thio]-2-nitrobenzene

1-[(benzylamino)thio]-2-nitrobenzene

Cat. No.: B5731740
M. Wt: 260.31 g/mol
InChI Key: GYEKKPFDEMJSNG-UHFFFAOYSA-N
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Description

1-[(Benzylamino)thio]-2-nitrobenzene is a nitrobenzene derivative featuring a benzylamino-thioether substituent at the 1-position and a nitro group at the 2-position. The benzylamino group (C₆H₅CH₂NH-) and thioether (-S-) linkage may influence electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name

N-(2-nitrophenyl)sulfanyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-15(17)12-8-4-5-9-13(12)18-14-10-11-6-2-1-3-7-11/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEKKPFDEMJSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (if known) Applications
1-[(Benzylamino)thio]-2-nitrobenzene C₁₃H₁₁N₃O₂S ~273.3 Benzylamino-thioether, nitro Not reported Pharmaceuticals, materials
1-(Difluoromethyl)-2-nitrobenzene C₇H₅F₂NO₂ 175.12 CF₂H, nitro Not reported Bioactive compounds
1-(Cyclopropylsulfonyl)-2-nitrobenzene C₉H₉NO₄S 227.24 Cyclopropylsulfonyl, nitro Not reported High-energy materials
D2-3b () C₂₂H₂₄N₆O₂S 444.53 Benzylamino, thioether, triazolopyrimidine 28% Heterocyclic drug scaffolds

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